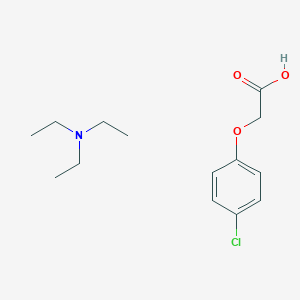![molecular formula C19H24ClNO2S B14381832 S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate CAS No. 88350-14-5](/img/structure/B14381832.png)
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is a synthetic organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an octyl thioester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate typically involves the reaction of 5-chloroquinolin-8-ol with octyl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
5-Chloroquinolin-8-ol: A related compound with similar structural features but lacking the octyl thioester group.
5-Chloroquinolin-8-yl phenylcarbamate: Another derivative of 5-chloroquinoline with different substituents.
Uniqueness
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl thioester group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
属性
CAS 编号 |
88350-14-5 |
|---|---|
分子式 |
C19H24ClNO2S |
分子量 |
365.9 g/mol |
IUPAC 名称 |
S-octyl 2-(5-chloroquinolin-8-yl)oxyethanethioate |
InChI |
InChI=1S/C19H24ClNO2S/c1-2-3-4-5-6-7-13-24-18(22)14-23-17-11-10-16(20)15-9-8-12-21-19(15)17/h8-12H,2-7,13-14H2,1H3 |
InChI 键 |
PNLXCHGMECKKDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


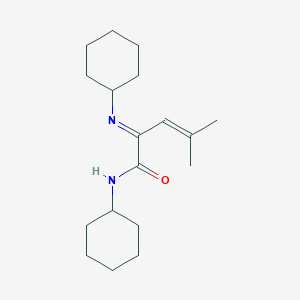
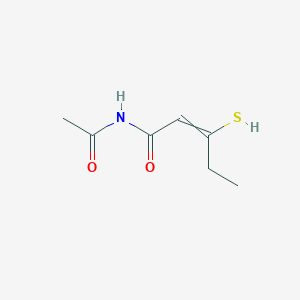

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)


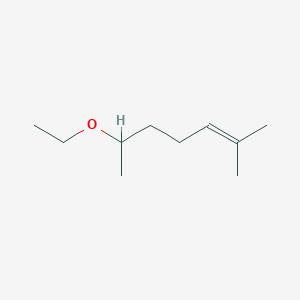
![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
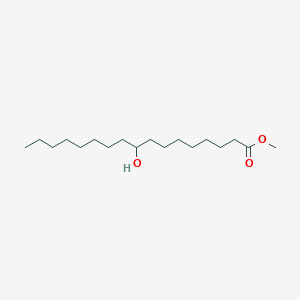


![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
